2,4,4-Trimethylhexane-1,6-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

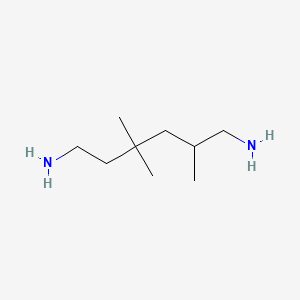

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,4-trimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(7-11)6-9(2,3)4-5-10/h8H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQHRXRAZHNGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)CCN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274136 | |

| Record name | 2,4,4-Trimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3236-54-2 | |

| Record name | 2,4,4-Trimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, 2,4,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,4-Trimethylhexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4-TRIMETHYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595BQ3Q70K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,4-Trimethylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine is an aliphatic diamine that serves as a crucial monomer in the synthesis of various polymers. Its unique branched structure imparts specific properties to the resulting materials, making it a compound of interest in materials science and industrial chemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its primary industrial applications. While the focus of this document is on its chemical and physical characteristics, it is important to note that its biological activity and specific signaling pathways are not well-documented in publicly available literature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and safety data sheets.

General and Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1] |

| Molecular Formula | C₉H₂₂N₂ | [] |

| Molecular Weight | 158.28 g/mol | [] |

| Density | 0.856 g/cm³ | [] |

| Boiling Point | 224.1 °C at 760 mmHg | [] |

| Melting Point | -80 °C (for a mixture of 2,2,4 and 2,4,4 isomers) | [3] |

| Flash Point | 104 °C | [3] |

| Vapor Pressure | 0.020 hPa | [3] |

| Refractive Index | 1.464 (at 20 °C) | [1] |

| Solubility | Insoluble in water | [1] |

Chemical Identifiers

| Identifier Type | Identifier | Reference |

| CAS Number | 3236-53-1 | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CC(CCN)CC(C)(C)CN | [4] |

| InChI Key | DPQHRXRAZHNGRU-UHFFFAOYSA-N | [] |

Experimental Protocols

Determination of Melting Point

The melting point of a substance, particularly one that is liquid at room temperature, is often determined as its freezing point. For low-melting solids or to determine the freezing point, the capillary method is commonly employed.[5][6]

Protocol: Capillary Method [5][6][7][8][9]

-

Sample Preparation: A small amount of the substance is introduced into a capillary tube, which is then sealed at one end.[9] The sample should be packed to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer.[8] This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a modern digital melting point apparatus.[5][6]

-

Heating and Observation: The sample is heated gradually, at a rate of 1-2 °C per minute as the expected melting point is approached.[5]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[6][7] For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point can be accurately determined using methods such as the Thiele tube method or by distillation.[10][11][12]

Protocol: Thiele Tube Method [10][11][13]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like mineral oil.[11]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats up, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.

-

Data Recording: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[10] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined using various techniques, with modern methods often employing a vibrating tube densimeter for high accuracy.[14][15][16][17][18]

Protocol: Vibrating Tube Densitometer [14][15][16]

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection: A small, bubble-free sample of this compound is injected into the oscillating U-shaped tube within the instrument.

-

Measurement: The instrument measures the change in the oscillation frequency of the tube when filled with the sample. This frequency is directly related to the density of the sample.

-

Data Acquisition: The density is typically displayed digitally by the instrument. The measurement is temperature-dependent, so the temperature of the sample cell is precisely controlled and recorded.

Industrial Applications and Workflows

This compound is primarily utilized in the polymer industry. Its main applications are as a monomer for the synthesis of polyamides and as a curing agent for epoxy resins.[3][4]

Polyamide Synthesis

The diamine functionality of this compound allows it to react with dicarboxylic acids or their derivatives to form polyamides, a class of polymers that includes nylon.[19][20][21][22] The branched trimethylhexane backbone of this specific diamine can disrupt the regular packing of polymer chains, leading to polyamides with lower crystallinity, improved solubility, and modified mechanical properties compared to those made from linear diamines.

A common laboratory-scale method for polyamide synthesis is the Yamazaki-Higashi phosphorylation reaction.

Protocol: Yamazaki-Higashi Phosphorylation for Polyamide Synthesis [19][20]

-

Reactant Preparation: Equimolar amounts of the dicarboxylic acid and this compound are dissolved in a suitable solvent, typically N-methyl-2-pyrrolidone (NMP), in the presence of a condensing agent like triphenyl phosphite (B83602) (TPP) and a base such as pyridine. Solubility promoters like lithium chloride (LiCl) may also be added.[19]

-

Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically around 100-120 °C for several hours.

-

Polymerization: The diamine attacks the in-situ formed activated dicarboxylic acid, leading to the formation of amide bonds and the elimination of byproducts. This step-growth polymerization results in the formation of the polyamide.

-

Isolation and Purification: The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., methanol (B129727) or water), followed by washing and drying.

Epoxy Resin Curing

Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins.[23][24][25][26][27] The primary amine groups of this compound react with the epoxide groups of the resin in a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional thermoset polymer network, resulting in a hard, durable material with excellent adhesion and chemical resistance.[23][25]

Protocol: Epoxy Resin Curing [23][25]

-

Mixing: The epoxy resin and the this compound curing agent are thoroughly mixed in a specific stoichiometric ratio. The ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

-

Application: The mixture is applied to the desired substrate or poured into a mold before the viscosity increases significantly (within the pot life of the mixture).

-

Curing: The curing process begins at room temperature, but can be accelerated by heating. The primary amine groups react with the epoxy rings to form secondary amines. These secondary amines can then react with additional epoxy groups, leading to extensive cross-linking.

-

Post-Curing: For optimal properties, a post-curing step at an elevated temperature is often employed to ensure the reaction goes to completion and to maximize the cross-link density.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties that make it suitable for specialized applications in polymer chemistry. Its primary roles as a monomer in polyamide synthesis and as a curing agent for epoxy resins are driven by the reactivity of its two primary amine groups and the influence of its branched alkyl structure on polymer morphology and properties. While its direct biological interactions are not extensively studied, this guide provides a foundational understanding of its chemical and physical characteristics for researchers and professionals in related fields.

References

- 1. 1,6-DIAMINO-2,2,4(2,4,4)-TRIMETHYLHEXANE | 25620-58-0 [chemicalbook.com]

- 3. 2,2,4(or 2,4,4)-Trimethyl-1,6-hexanediamine | 25513-64-8 | FT76517 [biosynth.com]

- 4. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 5. westlab.com [westlab.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. uvadoc.uva.es [uvadoc.uva.es]

- 15. uvadoc.uva.es [uvadoc.uva.es]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. researchgate.net [researchgate.net]

- 21. RSC - Page load error [pubs.rsc.org]

- 22. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hanepoxy.net [hanepoxy.net]

- 24. longchangchemical.com [longchangchemical.com]

- 25. researchgate.net [researchgate.net]

- 26. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of 2,4,4-Trimethylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,4-Trimethylhexane-1,6-diamine is an aliphatic diamine that, along with its isomer 2,2,4-trimethylhexane-1,6-diamine, is a key industrial chemical primarily utilized as a monomer and curing agent in the polymer industry. This document provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications. While its primary utility lies in materials science, particularly in the formation of polyamides and epoxy resins, this guide also addresses the absence of its application in drug development and biological signaling pathways based on currently available public information. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure

This compound is a nine-carbon branched-chain diamine. The structure features primary amine groups at positions 1 and 6 of the hexane (B92381) chain. Three methyl groups are located at positions 2 and 4, with a gem-dimethyl configuration at the C4 position. This compound is chiral, with a stereocenter at the C2 position. Commercially, it is often supplied as a racemic mixture and frequently as a mixture of its 2,4,4- and 2,2,4- isomers.[1]

The IUPAC name for the specific isomer is This compound .[2][3][4] Key identifiers and structural details are provided in Table 1.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 3236-54-2[5] |

| Isomer Mixture CAS | 25513-64-8 (mixture with 2,2,4-isomer)[1] |

| Molecular Formula | C₉H₂₂N₂[1][2][5][6] |

| Molecular Weight | 158.28 g/mol [1][5][6] |

| Canonical SMILES | CC(CC(C)(C)CCN)CN[2][4] |

| InChI Key | DPQHRXRAZHNGRU-UHFFFAOYSA-N[2][4] |

A 2D representation of the molecular structure is shown below:

Physicochemical Properties

The physical and chemical properties of this compound and its common isomeric mixture are summarized in Table 2. It is a colorless to light yellow liquid with limited solubility in water.[7] As an amine, it is basic and will react exothermically with acids.[7]

Table 2: Physicochemical Data

| Property | Value (Isomer Mixture unless specified) |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 232 °C[1] |

| Melting Point | -80 °C[1] |

| Density | 0.867 g/cm³ at 25 °C[1][7] |

| Flash Point | 104 °C[1] |

| Vapor Pressure | 0.020 hPa[1] |

| Refractive Index | 1.464 at 20 °C[7] |

| Solubility | Insoluble in water[7] |

Experimental Protocols and Data

Synthesis Protocol

The industrial synthesis of trimethylhexamethylenediamine (as an isomeric mixture) is a multi-step process that begins with isophorone.[1] A detailed, step-by-step experimental protocol is proprietary and not publicly available. However, the general synthetic pathway can be outlined based on chemical literature and patents.[1][8]

General Experimental Workflow:

-

Hydrogenation of Isophorone: Isophorone is catalytically hydrogenated to produce a mixture of trimethylcyclohexanol (B73185) isomers.

-

Oxidation to Diacid: The resulting trimethylcyclohexanol is oxidized, typically using nitric acid, to cleave the ring and form a mixture of trimethyladipic acid isomers.[1]

-

Ammonolysis to Dinitrile: The dicarboxylic acid is converted to the corresponding dinitrile. This is typically achieved through a reaction with ammonia (B1221849) at high temperatures over a dehydration catalyst.

-

Hydrogenation of Dinitrile: The final step is the catalytic hydrogenation of the trimethyl adiponitrile (B1665535) mixture to yield the desired 2,4,4- and 2,2,4-trimethylhexane-1,6-diamine.[8] This reduction is carried out under pressure in the presence of hydrogen gas, liquid ammonia, and a nickel or cobalt-based catalyst.[8] Temperatures for this step typically range from 60 to 160 °C.[8]

The overall logical flow is depicted in the diagram below.

Spectroscopic Data

While detailed spectra with official peak assignments are not widely published in academic literature, spectral data for the isomeric mixture are available through chemical suppliers and databases.[2] The expected characteristics are described below.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine groups in the 3300-3500 cm⁻¹ region. C-H stretching from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex due to the asymmetry and the presence of isomers. One would expect to see distinct signals for the various methyl groups, methylene protons adjacent to the amines, and other methylene and methine protons along the carbon backbone. The amine protons (NH₂) would likely appear as a broad singlet.

-

¹³C NMR: The spectrum for the 2,4,4-isomer should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the nitrogen atoms (C1 and C6) would be the most deshielded of the sp³ carbons. Signals for the three distinct methyl groups and the quaternary carbon at C4 would also be identifiable. ChemicalBook and PubChem indicate the availability of ¹³C NMR data for this compound.[2][5]

-

Applications and Relevance

Industrial Applications

The primary application of this compound is in polymer chemistry. Its difunctional nature allows it to act as a building block (monomer) or a cross-linking agent.[1]

-

Epoxy Resin Curing Agent: It serves as a curing agent (hardener) for epoxy resins. The primary amine groups react with the epoxide rings, leading to a cross-linked, durable thermoset polymer.

-

Polyamide (Nylon) Production: It can be reacted with dicarboxylic acids to form specialty polyamides with unique properties conferred by the branched, asymmetric structure of the diamine.[1]

-

Polyurethane Production: It is used in the synthesis of polyurethanes and other high-performance polymers, where it contributes to chemical resistance and stability.[2]

The diagram below illustrates its role as a cross-linker for epoxy resins.

Status in Drug Development

A thorough review of scientific literature and chemical databases reveals no significant information linking this compound to applications in drug development or as a pharmacologically active molecule. There is no evidence of its use as a pharmaceutical intermediate or its involvement in any characterized biological signaling pathways. Its primary utility remains firmly within the domain of industrial and materials chemistry. Professionals in drug development should note this compound is not a recognized scaffold or building block in medicinal chemistry.

Conclusion

This compound, typically as part of an isomeric mixture, is a valuable industrial chemical with well-defined applications in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins. Its molecular structure, featuring a branched alkyl chain with two primary amine termini, dictates its function as a monomer and cross-linker. While its synthesis and physicochemical properties are well-characterized for industrial purposes, it holds no current or documented relevance to the fields of drug discovery or molecular medicine.

References

- 1. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. 1,6-Hexanediamine, 2,2,4-trimethyl-, compd. with 2,4,4-trimethyl-1,6-hexanediamine (1:1) | C18H44N4 | CID 12546508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2015164699A1 - Preparation of diamines by hydrogenation of dinitriles - Google Patents [patents.google.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound(3236-54-2) 13C NMR spectrum [chemicalbook.com]

- 6. DE102007011484A1 - Process for the preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]

Spectral Analysis of 2,4,4-Trimethylhexane-1,6-diamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,4,4-Trimethylhexane-1,6-diamine, a key diamine isomer used in various industrial applications, including the synthesis of polymers and resins. Understanding its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for quality control, structural elucidation, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the available spectral data for this compound. It is important to note that publicly accessible, detailed quantitative data with full experimental protocols is limited. The data presented here is compiled from various sources and should be considered as a reference. For definitive analysis, it is recommended to acquire spectral data under controlled laboratory conditions.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available |

Table 2: ¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is publicly available.[1] The following is a representative interpretation of the expected signals.

| Chemical Shift (ppm) | Assignment |

| Specific peak assignments require experimental data | C1 (CH₂) |

| C2 (CH) | |

| C3 (CH₂) | |

| C4 (C) | |

| C5 (CH₂) | |

| C6 (CH₂) | |

| C(CH₃) at C2 | |

| C(CH₃)₂ at C4 |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3300 | Strong, Broad | N-H stretch (primary amine) |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1600 | Medium | N-H bend (primary amine) |

| ~1470-1450 | Medium | C-H bend (alkane) |

Note: This is a generalized representation of expected IR absorptions for a primary diamine with an alkane backbone. Actual peak positions and intensities may vary.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragmentation Ion |

| 158.29 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Other fragments | Data not publicly available | Fragment assignments require experimental data |

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectral data are not publicly available. However, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, broadband proton decoupling is typically used.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to an IR spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this diamine, GC-MS is a common method.

-

Ionization: An ionization technique, such as Electron Ionization (EI) or Chemical Ionization (CI), is used to generate charged ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

References

An In-Depth Technical Guide to 2,4,4-Trimethylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,4-trimethylhexane-1,6-diamine, including its synonyms, trade names, chemical and physical properties, and key applications. Detailed experimental protocols for its synthesis and use as an epoxy curing agent are also presented, along with graphical representations of these processes.

Synonyms and Trade Names

This compound is known by several other names in the scientific and industrial literature. Additionally, it is commercially available, often as a mixture of isomers, under specific trade names.

Synonyms:

-

1,6-Hexanediamine, 2,4,4-trimethyl-[1]

-

2,4,4-Trimethyl-1,6-hexanediamine[1]

-

2,4,4-Trimethylhexamethylenediamine[2]

-

3,3,5-Trimethylhexamethylenediamine[2]

-

1,6-Diamino-2,4,4-trimethylhexane

It is important to note that "trimethylhexamethylenediamine" is a common name that typically refers to a mixture of two isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and this compound.[3]

Trade Names:

-

Vestamin TMD: This is a commercial trade name for a mixture of the 2,2,4- and this compound isomers, produced by Evonik Industries.[3][4]

Quantitative Data

The physical and chemical properties of this compound are summarized in the tables below. The data is compiled from various technical data sheets and chemical databases.

Table 1: Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H22N2 | [1][5] |

| Molecular Weight | 158.28 g/mol | [2][5] |

| Appearance | Colorless liquid | [4][6] |

| Odor | Amine-like | [7] |

| Density | 0.856 - 0.870 g/cm³ at 20°C | [1][6] |

| Melting Point | -80 °C | [5][6][8] |

| Boiling Point | 224.1 - 232 °C at 760 mmHg | [1][5][6] |

| Flash Point | 102.4 - 110 °C | [6][8] |

| Vapor Pressure | <1 hPa at 50°C | [6][8] |

| Viscosity | approx. 6 mPa·s at 20°C | [6][8] |

| Refractive Index | 1.461 |

Table 2: Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3236-54-2 | [1] |

| InChI Key | DPQHRXRAZHNGRU-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(CCN)CC(C)(C)CN | [1] |

| Solubility | Soluble in a wide range of polar organic solvents, including esters and alcohols. Miscible with water. | [4][8] |

| pH | 11.6 (0.1 N solution) | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are crucial for research and development. Below are outlined procedures based on available literature.

3.1. Synthesis of Trimethylhexamethylenediamine

Trimethylhexamethylenediamine is synthesized from isophorone (B1672270). The process involves multiple steps, which are described below as a general procedure for the mixture of isomers.[3]

Objective: To synthesize a mixture of 2,2,4- and this compound from isophorone.

Materials:

-

Isophorone

-

Hydrogen gas

-

Nitric acid

-

Ammonia

-

Hydrogenation catalyst (e.g., Raney Cobalt)

-

Imination catalyst

-

Appropriate solvents (e.g., methanol)

Procedure:

-

Hydrogenation of Isophorone: Isophorone is first reduced via hydrogenation to produce trimethylcyclohexanol (B73185).

-

Oxidation: The resulting trimethylcyclohexanol is then oxidized using nitric acid. This step is analogous to the synthesis of adipic acid from cyclohexane (B81311) and results in a mixture of "trimethyladipic acids".

-

Dinitrile Formation: The mixture of trimethyladipic acids is then converted to the corresponding dinitriles.

-

Aminating Hydrogenation of Dinitrile: The dinitrile mixture is subjected to aminating hydrogenation. This is a two-step process:

-

Imination: The dinitrile is first converted to the corresponding imine in the presence of an imination catalyst and ammonia.

-

Hydrogenation: The resulting imine is then hydrogenated in the presence of a hydrogenation catalyst (e.g., Raney Cobalt) and hydrogen to yield the final product, a mixture of trimethylhexamethylenediamine isomers.[2] The reaction is typically carried out at elevated temperature (e.g., 120°C) and pressure (e.g., 6 MPa hydrogen, 0.2 MPa ammonia).[9]

-

3.2. Use as an Epoxy Curing Agent

A mixture of 1,6-diamino-2,2,4-trimethylhexane and 1,6-diamino-2,4,4-trimethylhexane is used as a curing agent for epoxy resins. The following protocol is adapted from a patent describing the formation of an adduct with a polyglycidyl ether.[6]

Objective: To prepare an epoxy resin adduct using a commercial mixture of trimethylhexamethylenediamine isomers.

Materials:

-

Commercial trimethylhexamethylenediamine (isomer mixture)

-

Liquid polyglycidyl ether of bisphenol A (epoxide equivalent weight of approximately 192 g/equivalent )

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Mixing of Reactants: 158 parts by weight of commercial trimethylhexamethylenediamine (a mixture of 1,6-diamino-2,2,4-trimethylhexane and 1,6-diamino-2,4,4-trimethylhexane isomers) are mixed with 77 parts by weight of a liquid polyglycidyl ether derived from bisphenol A and epichlorohydrin.[6]

-

Initiation of Reaction: The mixture is heated until an exothermic reaction begins.[6]

-

Temperature Control: The temperature of the reaction mixture is raised to and maintained at 110-120°C.[6]

-

Adduct Formation: The reaction is allowed to proceed at this temperature to form the desired adduct. The resulting adduct can be used as a curing agent for epoxy resin systems.[6]

Mandatory Visualizations

4.1. Synthesis Workflow

The synthesis of trimethylhexamethylenediamine from isophorone can be visualized as a multi-step chemical process.

Caption: A simplified workflow for the synthesis of trimethylhexamethylenediamine from isophorone.

4.2. Logical Relationship in Epoxy Curing

The role of this compound as a curing agent involves a chemical reaction with an epoxy resin to form a cross-linked polymer network.

Caption: Logical relationship showing the components leading to a cured epoxy polymer.

References

- 1. This compound | CAS#:3236-54-2 | Chemsrc [chemsrc.com]

- 2. Process for the preparation of 3-aminomethyl-3,5,5-trimethylcyclohexylamine | TREA [trea.com]

- 3. US20150344615A1 - Curing agents for low-emission epoxy resin products - Google Patents [patents.google.com]

- 4. US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine - Google Patents [patents.google.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. US3538184A - Adducts of polyepoxides and alkylsubstituted hexamethylene diamine - Google Patents [patents.google.com]

- 7. WO2014153593A1 - Curing agent for epoxy resins - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of 2,4,4-Trimethylhexane-1,6-diamine in Organic Solvents: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4,4-Trimethylhexane-1,6-diamine, a key aliphatic diamine used in various industrial applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of its expected qualitative solubility in different classes of organic solvents based on the general principles of aliphatic amine chemistry. Furthermore, it offers detailed, adaptable experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific needs. This guide also includes a visual representation of a generalized experimental workflow for solubility determination.

Introduction to this compound and its Solubility

This compound (CAS No. 3236-54-2) is an acyclic polyamine whose physical and chemical properties are dictated by the presence of two primary amine groups and a branched nonane (B91170) backbone. The amine functionalities introduce polarity and the capacity for hydrogen bonding, while the alkyl chain contributes nonpolar characteristics. This dual nature governs its solubility in various organic solvents.

The principle of "like dissolves like" is paramount in predicting the solubility of this diamine. Its solubility will be a function of the interplay between the hydrogen bonding capacity of the amine groups and the hydrophobic nature of the trimethylated hexane (B92381) chain. Generally, aliphatic amines exhibit good solubility in polar organic solvents, with solubility tending to decrease as the length and branching of the carbon chain increase.

Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The primary amine groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with protic solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide) | Moderate to High | The polarity of these solvents allows for favorable dipole-dipole interactions with the amine groups. The absence of a proton-donating group in the solvent might result in slightly lower solubility compared to protic solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Low to Moderate | The nonpolar alkyl backbone of the diamine will have a greater affinity for nonpolar solvents. However, the high polarity of the amine groups will limit miscibility. The branched nature of the alkyl chain may slightly enhance solubility in nonpolar solvents compared to a linear analogue. |

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents. This table summarizes the expected solubility based on general chemical principles for aliphatic amines.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are generalized for the determination of amine solubility in organic solvents and can be adapted for this compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Allow the mixture to settle, and then carefully collect a known volume of the clear supernatant, ensuring no undissolved solute is transferred.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the diamine) until a constant weight of the residue is achieved.

-

Calculation: The solubility is calculated as the mass of the residue (dissolved diamine) per volume of the solvent used.

Titrimetric Method

This method is suitable for basic compounds like amines and involves titrating a saturated solution with a standardized acid.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Titration: Accurately measure a known volume of the clear supernatant and transfer it to a titration vessel. Dilute with a suitable solvent if necessary. Titrate the solution with a standardized solution of a strong acid (e.g., hydrochloric acid in a non-aqueous solvent) using a potentiometric titrator or a suitable indicator to determine the endpoint.

-

Calculation: The concentration of the diamine in the saturated solution, and thus its solubility, is calculated from the volume and concentration of the titrant used.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and quantifying components in a mixture and can be used to determine the concentration of the diamine in a saturated solution.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a suitable GC method (e.g., with a flame ionization detector and a column appropriate for amines) to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Analysis: Prepare a saturated solution as described in the gravimetric method (steps 1-3). Dilute an accurately measured volume of the clear supernatant to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Inject the diluted sample into the GC and determine the peak area corresponding to the diamine.

-

Calculation: Use the calibration curve to determine the concentration of the diamine in the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor, to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Figure 1: A generalized workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests a favorable solubility profile in polar solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide—gravimetric, titrimetric, and gas chromatography methods—provide a robust framework for researchers to generate reliable data. The choice of method will depend on the available equipment, the nature of the solvent, and the required accuracy. This guide serves as a foundational resource for professionals working with this compound, enabling informed solvent selection and facilitating further research and development.

Methodological & Application

Application Notes and Protocols: 2,4,4-Trimethylhexane-1,6-diamine as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine, and its isomeric mixture with 2,2,4-trimethylhexane-1,6-diamine (B3051248) (commercially known as Vestamin® TMD), is a versatile aliphatic diamine curing agent for epoxy resins. Its unique branched structure imparts a favorable combination of properties to the cured epoxy system, including a relatively long pot life, low viscosity, and the formation of a clear, non-yellowing product with good flexibility and chemical resistance.[1][2][3] These characteristics make it a suitable candidate for a range of applications, including coatings, adhesives, and casting resins for electrical use.[1]

This document provides detailed application notes and experimental protocols for utilizing this compound as an epoxy curing agent. The information is intended to guide researchers and professionals in the formulation and characterization of epoxy systems for various applications.

Physical and Chemical Properties

A thorough understanding of the curing agent's properties is crucial for formulation development. The table below summarizes the key physical and chemical properties of the isomeric mixture of trimethylhexane-1,6-diamine.

| Property | Value | Reference |

| Appearance | Clear, colorless liquid | [4] |

| Molecular Weight | 158.3 g/mol | [5] |

| Density (at 20°C) | 0.865 - 0.870 g/cm³ | |

| Viscosity (at 23°C) | 6.0 cP | |

| Purity | ≥ 99.4% | [4] |

| Water Content | ≤ 0.2% by wt. | [4] |

Curing Mechanism

The curing of epoxy resins with this compound follows the general mechanism of amine addition to the epoxy group. The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the oxirane ring. This reaction leads to the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group, leading to cross-linking and the formation of a three-dimensional thermoset network.

Caption: Epoxy curing signaling pathway.

Experimental Protocols

Determination of Gel Time

Objective: To determine the gel time of an epoxy resin system cured with this compound at various temperatures.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

-

This compound

-

Isothermal bath or hot plate with temperature control

-

Disposable beakers or aluminum pans

-

Stirring rods

-

Stopwatch

Procedure:

-

Formulation: Prepare the epoxy resin and this compound mixture in the desired stoichiometric ratio. The exact ratio will depend on the equivalent weights of the specific epoxy resin and the amine hardener.

-

Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.

-

Heating: Place a small, known amount of the mixture into the preheated isothermal bath or onto the hot plate set to the desired curing temperature (e.g., 25°C, 50°C, 80°C).

-

Observation: Start the stopwatch immediately after placing the mixture in the heated environment. Periodically probe the mixture with a clean stirring rod.

-

Gel Point Determination: The gel time is the point at which the resin transitions from a liquid to a gel-like state. This is typically characterized by the inability of the resin to flow and the formation of continuous "strings" when the stirring rod is lifted from the mixture. Record the time at which this occurs.

-

Repeat: Repeat the procedure for different temperatures to determine the effect of temperature on gel time.

Curing Schedule and Glass Transition Temperature (Tg) Determination

Objective: To establish a suitable curing schedule and determine the glass transition temperature (Tg) of the fully cured epoxy system using Differential Scanning Calorimetry (DSC).

Materials:

-

Epoxy resin and this compound mixture

-

Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

-

Oven for post-curing

Procedure:

-

Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy-diamine mixture in a hermetic aluminum DSC pan.

-

Initial DSC Scan (Curing Profile):

-

Place the sample in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature above the expected curing exotherm (e.g., 200°C).

-

This scan will show the exothermic curing reaction and can be used to determine the onset and peak curing temperatures, which helps in designing the curing schedule.

-

-

Curing: Based on the initial DSC scan, cure a larger sample of the epoxy-diamine mixture in an oven. A typical two-stage curing schedule might be:

-

Initial cure at a moderate temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

-

Post-cure at a higher temperature (e.g., 120-150°C) for an extended period (e.g., 2-4 hours) to ensure complete reaction.

-

-

Tg Determination (DSC of Cured Sample):

-

Take a small sample (5-10 mg) of the fully cured epoxy.

-

Place it in a hermetic aluminum DSC pan.

-

Perform a heat-cool-heat cycle in the DSC. A typical cycle would be:

-

Heat from room temperature to a temperature above the expected Tg (e.g., 180°C) at a rate of 10°C/min.

-

Cool the sample back to room temperature.

-

Reheat the sample at the same rate.

-

-

The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

-

Caption: Workflow for Tg determination.

Mechanical Properties Testing

Objective: To evaluate the mechanical performance of the cured epoxy system.

Materials:

-

Cured epoxy specimens (prepared according to standard dimensions, e.g., ASTM D638 for tensile testing, ASTM D790 for flexural testing).

-

Universal Testing Machine with appropriate fixtures.

-

Hardness tester (e.g., Shore D durometer).

Procedure:

-

Specimen Preparation: Cast the epoxy-diamine mixture into molds of the required dimensions for each mechanical test. Ensure proper curing as determined in the previous protocol.

-

Tensile Testing (ASTM D638):

-

Mount the dog-bone shaped specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the load and elongation data to determine tensile strength, modulus of elasticity, and elongation at break.

-

-

Flexural Testing (ASTM D790):

-

Place the rectangular specimen on a three-point bending fixture.

-

Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.

-

Record the load and deflection data to determine flexural strength and flexural modulus.

-

-

Hardness Testing (ASTM D2240):

-

Place the cured epoxy specimen on a flat, hard surface.

-

Press the indenter of the Shore D durometer firmly onto the surface of the specimen.

-

Record the hardness reading. Take multiple readings at different locations and calculate the average.

-

Safety Precautions

This compound is a corrosive and sensitizing substance. Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application Note & Protocol: Unraveling the Reaction Kinetics of 2,4,4-Trimethylhexane-1,6-diamine with Diacids for Specialty Polyamide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of polyamides through the polycondensation of diamines and diacids is a cornerstone of polymer chemistry, yielding materials with exceptional thermal and mechanical properties.[1][2][3] While linear aliphatic diamines like 1,6-hexanediamine (B7767898) are common monomers for materials such as Nylon 6,6, the use of branched diamines like 2,4,4-trimethylhexane-1,6-diamine (TMD) offers a pathway to specialty polyamides with unique characteristics.[4] The trimethyl groups on the hexane (B92381) backbone introduce structural irregularity, which can disrupt polymer chain packing, reduce crystallinity, and enhance properties such as solubility, flexibility, and adhesion. These modified properties are of significant interest in the development of high-performance polymers, coatings, and adhesives for advanced applications.

This document provides a detailed protocol for investigating the reaction kinetics of this compound with various diacids. Understanding the kinetics of this polymerization is crucial for controlling the molecular weight, polydispersity, and ultimately, the macroscopic properties of the resulting polyamide.

Applications

Polyamides derived from this compound are valued for their excellent stability and chemical resistance.[] They are utilized in the production of high-performance polymers and polyurethanes.[] The incorporation of the trimethylhexane structure can lead to polyamides with lower melting points and glass transition temperatures compared to their linear counterparts, making them suitable for applications requiring greater flexibility and processability. Potential applications include:

-

Specialty engineering plastics

-

Epoxy curing agents[6]

-

High-performance coatings and adhesives

-

Matrices for composite materials

General Reaction Kinetics

The polycondensation of a diamine with a dicarboxylic acid is a type of step-growth polymerization. The reaction proceeds through the formation of an amide linkage with the elimination of a small molecule, typically water.[7][8]

n H₂N-R-NH₂ + n HOOC-R'-COOH ⇌ [-HN-R-NHCO-R'-CO-]n + (2n-1) H₂O

Where R = 2,4,4-trimethylhexane (B91184) and R' = the alkyl or aryl backbone of the diacid.

The reaction rate is influenced by several factors:

-

Temperature: Higher temperatures increase the reaction rate but can also lead to side reactions.

-

Catalyst: Acid catalysts can be used to accelerate the amidation reaction.

-

Monomer Reactivity: The structure of both the diamine and the diacid affects their reactivity. Aromatic diacids, for example, are generally less reactive than aliphatic diacids.[9]

-

Water Removal: The removal of water is critical to drive the equilibrium towards the formation of high molecular weight polymer.[10]

Illustrative Kinetic Data

The following tables present hypothetical data for the reaction of this compound with adipic acid in an equimolar ratio under melt polymerization conditions.

Table 1: Progression of Adipic Acid Concentration Over Time at Various Temperatures

| Time (minutes) | Acid Concentration [COOH] (mol/L) at 180°C | Acid Concentration [COOH] (mol/L) at 200°C | Acid Concentration [COOH] (mol/L) at 220°C |

| 0 | 2.00 | 2.00 | 2.00 |

| 30 | 1.25 | 1.05 | 0.80 |

| 60 | 0.91 | 0.67 | 0.45 |

| 90 | 0.71 | 0.48 | 0.28 |

| 120 | 0.59 | 0.36 | 0.19 |

| 180 | 0.44 | 0.23 | 0.11 |

Table 2: Calculated Kinetic Parameters

| Temperature (°C) | Apparent Rate Constant (k) (L mol⁻¹ min⁻¹) |

| 180 | 0.0045 |

| 200 | 0.0118 |

| 220 | 0.0295 |

| Calculated Activation Energy (Ea) | 75.3 kJ/mol |

Experimental Protocols

This section details a general protocol for monitoring the polycondensation kinetics via melt polymerization.

1. Materials and Reagents

-

This compound (purity > 99%)

-

Diacid (e.g., Adipic acid, Sebacic acid, Terephthalic acid; purity > 99%)

-

Nitrogen gas (high purity)

-

Standardized 0.1 M KOH in ethanol

-

Phenolphthalein (B1677637) indicator

-

Benzyl (B1604629) alcohol (for sample dissolution)

2. Apparatus

-

A 250 mL three-necked glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal.

-

Heating mantle with a temperature controller.

-

Vacuum pump.

-

Analytical balance.

-

Burette for titration.

3. Protocol for Kinetic Study

-

Reactor Setup: Assemble the reactor setup and ensure all glassware is dry. Purge the system with nitrogen for 15-20 minutes to remove oxygen.[11]

-

Charging Monomers: Accurately weigh equimolar amounts of this compound and the chosen diacid and add them to the reactor.

-

Reaction Initiation: Begin stirring and heat the reactor to the desired temperature (e.g., 180°C). Start the timer as soon as the reactants have melted and formed a homogeneous mixture.

-

Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small sample (approx. 0.5 g) from the reaction mixture.

-

Sample Analysis (Titration Method):

-

Accurately weigh the collected sample.

-

Dissolve the sample in a known volume of warm benzyl alcohol.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with standardized 0.1 M ethanolic KOH until a persistent pink endpoint is observed.

-

Record the volume of KOH used.

-

-

Data Calculation: Calculate the concentration of unreacted carboxylic acid groups [COOH] at each time point. The extent of the reaction can be determined from the change in acid concentration over time.

-

Kinetic Analysis: Plot the appropriate function of concentration versus time (e.g., 1/[COOH] vs. time for a second-order reaction) to determine the rate constant at that temperature. Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of polymerization.

Caption: Experimental workflow for kinetic analysis of polycondensation.

Caption: Step-growth polymerization pathway for polyamide formation.

References

- 1. Polyamides [essentialchemicalindustry.org]

- 2. Polymers - 18 [ch.ic.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine | 1219589-20-4 | Benchchem [benchchem.com]

- 6. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ccspublishing.org.cn [ccspublishing.org.cn]

Application Notes and Protocols for the Quantification of 2,4,4-Trimethylhexane-1,6-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,4,4-Trimethylhexane-1,6-diamine in various sample matrices. The protocols described below utilize High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and robust analytical techniques.

Introduction

This compound is a chemical compound used in the production of polyurethanes and other high-performance polymers, providing excellent stability and chemical resistance.[] Accurate quantification of this diamine is crucial for quality control, formulation development, and safety assessments. This document outlines two primary analytical approaches for its determination.

Analytical Methods Overview

The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation. For this compound, both HPLC and GC are suitable techniques. However, due to the lack of a strong chromophore in its structure, derivatization is often employed to enhance detection, particularly for HPLC with UV-Vis or fluorescence detectors.[2][3]

Table 1: Comparison of Analytical Methods

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase. |

| Derivatization | Often required for UV or Fluorescence detection. Common reagents include OPA and Dansyl Chloride.[4][5] | May be required to increase volatility and improve peak shape. Silylation is a common method.[6][7] |

| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS).[4][5][8] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[2][3] |

| Advantages | Suitable for a wide range of compounds, versatile detection methods. | High resolution, sensitive for volatile compounds. |

| Disadvantages | May require derivatization for sensitive detection of non-chromophoric analytes. | The analyte must be volatile or rendered volatile through derivatization. |

Method 1: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

This method describes the quantification of this compound using reversed-phase HPLC with UV or fluorescence detection after pre-column derivatization with o-phthalaldehyde (B127526) (OPA).

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water). Prepare working standards by serial dilution.

-

Sample Extraction: For solid samples, extract the analyte using a suitable solvent followed by filtration. For liquid samples, dilute as necessary. For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup may be necessary.[9]

2. Derivatization Procedure:

-

To 100 µL of the standard or sample solution, add 100 µL of OPA derivatizing reagent (prepared by dissolving OPA and a thiol, such as 2-mercaptoethanol, in a borate (B1201080) buffer).

-

Vortex the mixture and allow it to react at room temperature for a defined period (e.g., 2 minutes) before injection.

3. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.[8] For MS compatibility, replace non-volatile acids with formic acid.[8]

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.

-

Detector: Fluorescence detector (Excitation: 330 nm, Emission: 450 nm) or UV-Vis detector at a suitable wavelength.[4]

4. Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 2: Hypothetical HPLC Method Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 5% |

Note: This data is representative and should be determined for each specific application and laboratory.

Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Method 2: Gas Chromatography (GC) with Derivatization

This method is suitable for the analysis of this compound in samples where the analyte can be volatilized. Derivatization with a silylating agent is often necessary to improve peak shape and thermal stability.

Experimental Protocol

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile). Prepare working standards by serial dilution.

-

Sample Extraction: Use a suitable extraction method to isolate the analyte from the sample matrix. Ensure the final extract is dry, as moisture can interfere with the derivatization reaction.[6]

2. Derivatization Procedure:

-

To a known volume of the dried sample extract or standard in a sealed vial, add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

-

Heat the vial at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

-

Cool the vial to room temperature before injection.

3. GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.[2]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Detector Temperature (FID): 300°C.

4. Quantification:

-

Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Table 3: Hypothetical GC Method Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 6% |

Note: This data is representative and should be determined for each specific application and laboratory.

Workflow Diagram

Caption: GC analysis workflow for this compound.

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound. The choice between HPLC and GC will depend on the specific requirements of the analysis. Method validation, including the determination of linearity, accuracy, precision, LOD, and LOQ, is essential before applying these protocols to routine sample analysis.

References

- 2. benchchem.com [benchchem.com]

- 3. DSpace [helda.helsinki.fi]

- 4. HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oeno-one.eu [oeno-one.eu]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

Application Notes and Protocols for the HPLC Analysis of 2,4,4-Trimethylhexane-1,6-diamine

Introduction

2,4,4-Trimethylhexane-1,6-diamine is a chemical intermediate used in the synthesis of polymers, such as polyurethanes and polyamides, imparting unique properties due to its branched structure.[] Accurate quantification and purity assessment of this diamine are crucial for ensuring the quality and performance of the final products. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the analysis of this compound. This document provides a detailed protocol for a reverse-phase HPLC method suitable for its quantification.

Experimental Protocol

This protocol is based on a reverse-phase HPLC method and is intended as a starting point for method development and validation.[2]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or other suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as the analyte lacks a strong chromophore).

-

HPLC Column: Newcrom R1 column or a similar reverse-phase column (e.g., C18, C8).[2]

-

Chemicals and Reagents:

-

This compound standard (purity ≥95%)

-

Acetonitrile (B52724) (HPLC grade)[2]

-

Water (HPLC grade or ultrapure)[2]

-

Phosphoric acid (ACS grade) or Formic acid for MS-compatible methods.[2]

-

Sample diluent: Mobile phase A or a suitable solvent mixture.

-

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

| Parameter | Recommended Setting |

| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS) |

| Gradient | Isocratic or Gradient (e.g., 80% A / 20% B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm (or ELSD/CAD) |

| Run Time | 10 minutes (adjust as necessary) |

3. Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1000 mL of acetonitrile and mix thoroughly.

-

Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, and 5 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of the sample diluent to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

4. Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table. Below is an example of how to present the results for the calibration standards and a sample.

Table 1: Calibration Data for this compound

| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |

| 5 | 4.21 | 15023 |

| 10 | 4.22 | 30150 |

| 25 | 4.21 | 75480 |

| 50 | 4.20 | 151200 |

| 100 | 4.21 | 302500 |

Table 2: Analysis of an Unknown Sample

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |

| Sample A | 4.21 | 112850 | 37.3 |

The described reverse-phase HPLC method provides a reliable approach for the quantitative analysis of this compound. The method is scalable and can be adapted for various applications, including quality control, purity assessment, and pharmacokinetic studies.[2] For applications requiring mass spectrometry, it is recommended to replace phosphoric acid with formic acid in the mobile phase.[2] Further method validation should be performed according to the specific requirements of the analysis.

References

Application Notes and Protocols: The Role of 2,4,4-Trimethylhexane-1,6-diamine in Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4-Trimethylhexane-1,6-diamine, often available commercially as an isomeric mixture with 2,2,4-trimethylhexane-1,6-diamine (B3051248) under trade names such as VESTAMIN® TMD, is a key aliphatic diamine used as a curing agent or hardener for epoxy resin systems.[1][2][3][4] Its branched alkyl chain structure plays a significant role in determining the final properties of thermoset adhesives. When reacted with epoxy resins, it forms a cross-linked polymer network, contributing to the adhesive's overall performance, including its durability, chemical resistance, and flexibility.[5][6] This document provides detailed application notes and experimental protocols for evaluating the utility of this compound in adhesive formulations.

Principle of Operation: Epoxy Curing Mechanism

The primary amine groups of this compound react with the epoxide (oxirane) rings of the epoxy resin in a nucleophilic ring-opening addition reaction. This process builds a three-dimensional, cross-linked network, transforming the liquid resin and hardener into a solid, durable adhesive. The unique trimethylhexane backbone of the diamine influences the cross-link density and the flexibility of the final polymer network.

Caption: Curing mechanism of epoxy resin with this compound.

Key Performance Attributes in Adhesive Formulations

When incorporated as a curing agent, this compound is reported to impart the following characteristics to epoxy adhesives:

-

Extended Pot Life: Compared to some other short-chain aliphatic diamines, it can offer a longer working time after mixing with the epoxy resin without significantly slowing down the final cure time.[5][6]

-

Good Flexibility: The branched and somewhat bulky structure of the diamine can lead to a more flexible cured adhesive compared to those cured with more rigid aromatic amines.[5][6]

-

High Clarity and Non-Yellowing: Adhesives cured with this diamine are often clear and exhibit good color stability.[5][6]

-

Chemical Resistance: The resulting cross-linked network provides good resistance to a variety of chemicals.[5][6]

-

Enhanced Durability and Adhesion: It contributes to the overall robustness and adhesive strength of the formulation.[1]

Quantitative Performance Data

While specific quantitative data for adhesive formulations containing this compound is not extensively available in publicly accessible literature, the following tables illustrate the typical parameters evaluated and provide a template for presenting experimental results. The values presented are for illustrative purposes and will vary depending on the specific epoxy resin, formulation ratios, and curing conditions.

Table 1: Typical Cure Characteristics of an Epoxy Formulation

| Parameter | Condition | Typical Value |

| Pot Life (100g mass) | 25°C | 45 - 60 minutes |

| Tack-Free Time | 25°C | 4 - 6 hours |

| Full Cure | 25°C | 7 days |

| Accelerated Cure | 80°C | 2 hours |

Table 2: Mechanical Properties of a Cured Adhesive

| Property | Test Standard | Typical Value |

| Lap Shear Strength (Aluminum) | ASTM D1002 | 15 - 25 MPa |

| Glass Transition Temperature (Tg) | DSC | 60 - 90 °C |

| Shore D Hardness | ASTM D2240 | 75 - 85 |

Experimental Protocols

The following are detailed protocols for key experiments to characterize an adhesive formulation using this compound as the curing agent.

Protocol 1: Determination of Cure Characteristics by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and the extent of cure of the epoxy adhesive formulation.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed adhesive formulation into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

-

Initial Heating Scan (for uncured sample):

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at room temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the expected curing exotherm (e.g., 250°C).

-

Record the heat flow as a function of temperature. The exothermic peak represents the heat of cure.

-

-

Cooling and Second Heating Scan (for cured sample):

-

Cool the sample in the DSC cell at a controlled rate (e.g., 20°C/min) back to room temperature.

-

Perform a second heating scan at the same rate as the first (e.g., 10°C/min) to at least 50°C above the expected Tg.

-

The step change in the heat flow curve of the second scan indicates the glass transition temperature (Tg).

-

-

Data Analysis:

-

Determine the Tg from the midpoint of the transition in the second heating scan.

-

Integrate the area under the exothermic peak from the first scan to determine the total heat of reaction (ΔH_total).

-